4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-18-5-9-23(10-6-18)30(27,28)25-13-11-24(12-14-25)16-21(26)17-29-22-8-7-19-3-2-4-20(19)15-22/h5-10,15,21,26H,2-4,11-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBYMMKTUXVUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC4=C(CCC4)C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine typically involves multiple steps. One common route includes the following steps:
Formation of the Indan Derivative: The indan derivative is synthesized by reacting indan with appropriate reagents to introduce the hydroxy and oxypropyl groups.
Piperazine Substitution: The piperazine ring is then introduced through a nucleophilic substitution reaction, where the indan derivative reacts with piperazine under controlled conditions.
Sulfonylation: Finally, the methylphenylsulfonyl group is added via a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the indan ring.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its piperazine core.
Biological Research: It is used in studies investigating receptor binding and enzyme inhibition, providing insights into its potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, contributing to the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyindan and sulfonyl groups may enhance binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Anticancer Activity
Piperazine-sulfonyl hybrids exhibit potent anticancer profiles. For instance:
Table 2: Anticancer Activity of Piperazine-Sulfonyl Derivatives
Receptor Binding Affinity
Compounds with arylpiperazine cores and alkyl chains show mixed 5-HT₁A/D₂ receptor activity:
Physicochemical Properties
- Melting Points : Piperazine derivatives with benzhydryl or fluorophenyl groups display melting points ranging from 132–230°C, influenced by substituent polarity and crystallinity .
- Mass Spectrometry : Molecular ions ([M+H]⁺) for sulfonyl-piperazine analogs are consistently observed in ESI-MS, e.g., m/z 363.2–425.2 .
Table 3: Physicochemical Data of Piperazine Derivatives
Metabolic and Excretion Profiles
Piperazine derivatives undergo extensive hepatic metabolism. For example:
- SK3530 (a PDE5 inhibitor with a piperazine-sulfonyl group) is metabolized via N-dealkylation, hydroxylation, and conjugation, with 91.25% excreted in feces and 1.07% in urine in rats .
Key Differentiators of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine
4-Methylphenylsulfonyl Group : Improves metabolic stability relative to unsubstituted sulfonamides, as seen in compounds with high UHPLC purity (95–98%) .
Biological Activity
4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a piperazine ring, which is a common motif in many pharmaceuticals, along with a hydroxyindan moiety and a sulfonyl group. Its IUPAC name is 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-2-ol. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 430.57 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is closely related to its interaction with various molecular targets, particularly neurotransmitter receptors. The piperazine component is known for its ability to modulate receptor activity, which can influence neurotransmission and potentially provide therapeutic benefits in neurological disorders.
Key Mechanisms:
- Receptor Binding : The compound may exhibit affinity for serotonin and dopamine receptors, which are crucial in the treatment of mood disorders.
- Enzyme Inhibition : It may also inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters.
Biological Activity Studies
Research into the biological activity of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine has demonstrated several promising effects:
Antitumor Activity
Studies have indicated that this compound exhibits antitumor properties. For example, it has been evaluated for its cytotoxic effects against various cancer cell lines, showing significant inhibition of cell proliferation.
Antibacterial and Antifungal Properties
The compound has also been tested for antibacterial and antifungal activities. Preliminary results suggest that it possesses moderate activity against certain bacterial strains and fungi.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Antitumor Activity | Antibacterial Activity | Comments |
|---|---|---|---|
| 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine | Moderate | Moderate | Potential for neurological applications |
| 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-chlorophenyl)sulfonyl]piperazine | Low | High | Enhanced antibacterial properties |
| 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-nitrophenyl)sulfonyl]piperazine | High | Low | Stronger antitumor effects |
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental models:
- Study on Neuroprotective Effects : A study demonstrated that the compound reduced neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Efficacy : In vitro tests showed that it inhibited the growth of resistant bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful control of reaction parameters. For structurally analogous sulfonylpiperazines, multi-step protocols often involve:
- Step 1: Nucleophilic substitution to attach the indan-5-yloxypropyl group to the piperazine core under inert atmosphere (e.g., N₂) .
- Step 2: Sulfonylation using 4-methylphenylsulfonyl chloride in polar aprotic solvents (e.g., DMF or THF) at 0–25°C to minimize side reactions .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
Key Parameters: Temperature, solvent polarity, and stoichiometric ratios of intermediates (e.g., 1.2:1 sulfonyl chloride to piperazine derivative) are critical .
Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign peaks to verify substituent positions (e.g., indan-5-yloxypropyl’s methylene protons at δ 3.5–4.5 ppm; sulfonyl group’s aromatic protons at δ 7.2–7.8 ppm) .
- 2D NMR (COSY, HSQC): Resolves overlapping signals from the piperazine ring and indane moiety .
- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of sulfonyl group at m/z ~150) .
- HPLC: Validates purity (>98%) using C18 columns and UV detection at 254 nm .
Advanced: How do researchers resolve contradictions in reported biological activities of structurally similar sulfonylpiperazines?
Methodological Answer:
Contradictions often arise from:
- Substituent Effects: Minor structural changes (e.g., methoxy vs. nitro groups on aromatic rings) alter binding affinities. For example, a methoxy group may enhance CNS activity, while nitro groups improve antimicrobial potency .
- Assay Variability: Standardize assays (e.g., enzyme inhibition IC₅₀ measurements) across studies using positive controls (e.g., known PDE inhibitors) .
- Data Reconciliation: Meta-analyses comparing in vitro (cell-free) vs. in vivo (e.g., rodent models) data clarify discrepancies. For instance, poor bioavailability may explain weak in vivo efficacy despite strong in vitro activity .
Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with targets (e.g., serotonin receptors or PDE enzymes). The sulfonyl group’s electrostatic potential often correlates with binding site complementarity .
- QSAR Models: Train regression models on datasets of analogous compounds (e.g., pIC₅₀ vs. logP, polar surface area) to predict bioactivity .
- MD Simulations: Analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) to prioritize derivatives for synthesis .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (category 2 hazard) .
- Ventilation: Use fume hoods during synthesis due to potential irritant vapors (e.g., sulfonyl chlorides) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action against neurological targets?
Methodological Answer:
- Target Identification:
- Radioligand Binding Assays: Screen against receptor panels (e.g., 5-HT₁A, D₂) using tritiated ligands (e.g., [³H]WAY-100635) .
- Kinase Profiling: Test inhibition of kinases (e.g., PKC, MAPK) via ADP-Glo™ assays .
- Pathway Analysis: RNA-seq or phosphoproteomics on treated neuronal cells identifies downstream signaling changes (e.g., cAMP/PKA pathway modulation) .
Advanced: What strategies mitigate instability issues during long-term storage of this compound?
Methodological Answer:
- Lyophilization: Store as a lyophilized powder under argon at –20°C to prevent hydrolysis of the sulfonyl group .
- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/v) to ethanolic solutions to retard oxidative degradation .
- Stability-Indicating HPLC: Monitor degradation products (e.g., free piperazine) monthly using methods with >2.0 resolution between peaks .
Basic: How do researchers validate the compound’s solubility profile for in vitro assays?
Methodological Answer:
- Shake-Flask Method: Saturate aqueous buffers (pH 1.2–7.4) with compound, filter (0.22 µm), and quantify via UV-Vis at λ_max .
- Co-Solvent Systems: Use DMSO (≤1% v/v) for stock solutions; confirm absence of precipitation in assay media via dynamic light scattering .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
